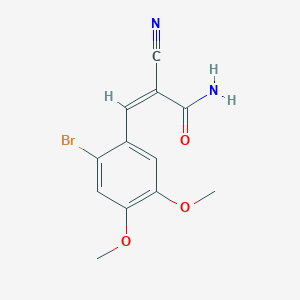

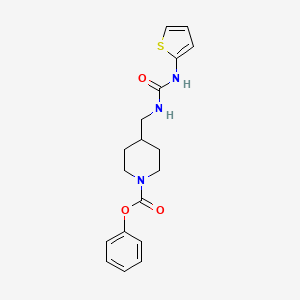

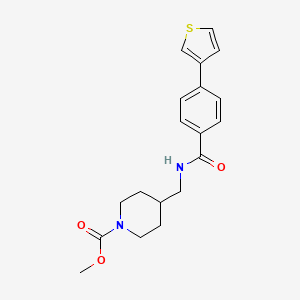

![molecular formula C15H11F2NO2 B3001812 N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide CAS No. 2459725-57-4](/img/structure/B3001812.png)

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fragmentation and Structural Analysis

- Neighboring Group Participation in Electrospray Ionization Mass Spectra : N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide exhibits a unique fragmentation pattern due to neighboring group participation, as demonstrated by H/D exchange reactions and analysis of homologues and derivatives (Bigler & Hesse, 1995).

Kinase Inhibition and Anticancer Activity

- Inhibition of Met Kinase Superfamily : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the target compound, have been identified as potent and selective Met kinase inhibitors. They demonstrated tumor stasis in in vivo models, leading to clinical trials (Schroeder et al., 2009).

Analogues in Medicinal Chemistry

- Analogs of Active Metabolites of Leflunomide : Compounds like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide are analogs of A77 1726, the active metabolite of leflunomide, known for inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Applications in Material Science

- Photoalignment of Liquid Crystals : Prop-2-enoates derived from thiophene have been studied for photoalignment of nematic liquid crystals. This includes materials with fluoro-substituents, relevant to the structural family of the target compound, demonstrating potential in LCD technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Antimalarial Activity

- Efficacy Against P. falciparum : N-Phenyl-Substituted Cinnamanilides, with structural similarities to the target compound, have shown significant antimalarial activity, suggesting potential application in this field (Kos et al., 2022).

Pharmaceutical Research

- Intracellular pH Measurement : Fluorinated derivatives, similar in structure, have been developed for measuring intracellular pH, demonstrating the relevance of such compounds in biomedical imaging and diagnostics (Rhee, Levy, & London, 1995).

Antimicrobial and Anti-Inflammatory Properties

- Antimicrobial and Anti-Inflammatory Potential : Novel ring-substituted N-arylcinnamanilides, structurally related, have been synthesized and shown to exhibit antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications (Kos et al., 2020).

Exploration of Novel Chemical Reactions

- Novel 1,4-N→O Migration in N-Methylation : A bicalutamide derivative, structurally related to the target compound, exhibited a novel 1,4-N→O migration during N-methylation, highlighting the unique reactivity of such compounds (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).

Safety and Hazards

properties

IUPAC Name |

N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2/c1-2-15(19)18-11-6-7-14(13(17)9-11)20-12-5-3-4-10(16)8-12/h2-9H,1H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHGJJYMZVMRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

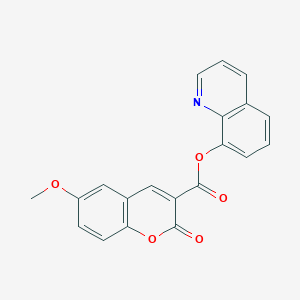

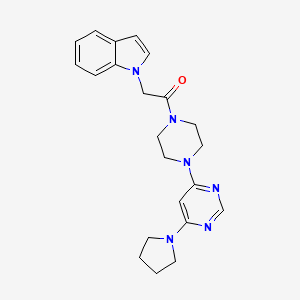

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)